molecular formula C15H17N3O5S2 B407637 N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 305374-79-2

N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No.: B407637
CAS No.: 305374-79-2
M. Wt: 383.4g/mol
InChI Key: CJJMTWCKHNPFQA-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a synthetic organic compound with the molecular formula C15H17N3O5S2 and a molecular weight of 383.4 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the indole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonamide groups: This step involves the reaction of the indole core with sulfonyl chlorides under basic conditions to form the disulfonamide derivative.

    Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide lies in its specific structural features and the presence of disulfonamide groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-N,6-N,8-N,8-N-tetramethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-17(2)24(20,21)11-8-12(25(22,23)18(3)4)14-13-9(11)6-5-7-10(13)15(19)16-14/h5-8H,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJMTWCKHNPFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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